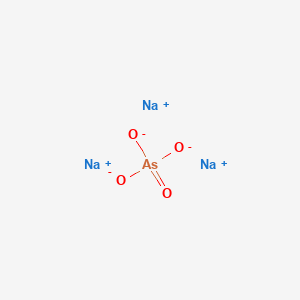
Ethyl 2,3-dimethylazirine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethylazirine-2-carboxylate, also known as EDAC, is a chemical compound that has been widely used in scientific research. It is a cyclic aziridine derivative that is commonly used as a coupling agent in bioconjugation reactions. EDAC has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups.
Mechanism of Action
Ethyl 2,3-dimethylazirine-2-carboxylate works by activating carboxylic acid groups, which then react with amines or other nucleophilic groups to form stable amide bonds. This reaction is known as carbodiimide coupling and is widely used in bioconjugation reactions. Ethyl 2,3-dimethylazirine-2-carboxylate is a water-soluble carbodiimide, which makes it suitable for use in aqueous environments.
Biochemical and Physiological Effects
Ethyl 2,3-dimethylazirine-2-carboxylate is a non-toxic compound that has no known physiological effects. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in a variety of biological systems. Ethyl 2,3-dimethylazirine-2-carboxylate has been shown to be effective in coupling a wide range of biomolecules, including small molecules, peptides, and proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 2,3-dimethylazirine-2-carboxylate is its versatility. It can be used to couple a wide range of biomolecules to surfaces, nanoparticles, and other molecules. Ethyl 2,3-dimethylazirine-2-carboxylate is also easy to use and can be activated in aqueous environments. However, Ethyl 2,3-dimethylazirine-2-carboxylate has some limitations. It can be sensitive to pH and temperature conditions, and its coupling efficiency can be affected by the presence of other functional groups in the reaction mixture.
Future Directions
There are several future directions for Ethyl 2,3-dimethylazirine-2-carboxylate research. One area of interest is the development of new coupling agents that are more efficient and have fewer limitations than Ethyl 2,3-dimethylazirine-2-carboxylate. Another area of interest is the use of Ethyl 2,3-dimethylazirine-2-carboxylate in the synthesis of new materials, such as bioactive polymers and hydrogels. Finally, Ethyl 2,3-dimethylazirine-2-carboxylate could be used in the development of new diagnostic and therapeutic agents, such as targeted drug delivery systems and imaging agents.
Conclusion
In conclusion, Ethyl 2,3-dimethylazirine-2-carboxylate is a versatile and widely used coupling agent in scientific research. It has been extensively studied for its ability to covalently link carboxylic acid groups to amines or other nucleophilic groups. Ethyl 2,3-dimethylazirine-2-carboxylate has no known physiological effects and is stable under a wide range of pH and temperature conditions. It has advantages and limitations for lab experiments and has several future directions for research.
Synthesis Methods
Ethyl 2,3-dimethylazirine-2-carboxylate is synthesized by reacting ethyl chloroformate with 2,3-dimethylaziridine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a white solid product that can be purified by recrystallization. The chemical structure of Ethyl 2,3-dimethylazirine-2-carboxylate has been confirmed by NMR and mass spectrometry analysis.
Scientific Research Applications
Ethyl 2,3-dimethylazirine-2-carboxylate has been widely used in scientific research as a coupling agent for bioconjugation reactions. It has been used to covalently link proteins, peptides, and other biomolecules to surfaces, nanoparticles, and other molecules. Ethyl 2,3-dimethylazirine-2-carboxylate has also been used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and imaging.
properties
CAS RN |
14369-89-2 |
|---|---|
Product Name |
Ethyl 2,3-dimethylazirine-2-carboxylate |
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 2,3-dimethylazirine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |
InChI Key |
KKULBWQWJAGWFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=N1)C)C |
Canonical SMILES |
CCOC(=O)C1(C(=N1)C)C |
synonyms |
2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







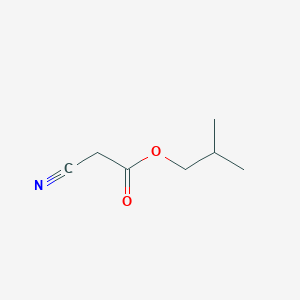
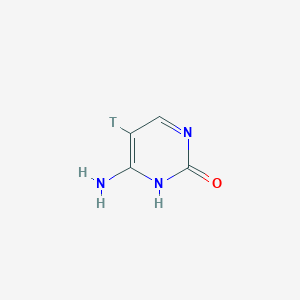

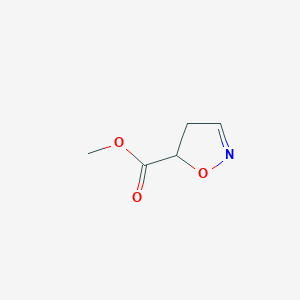
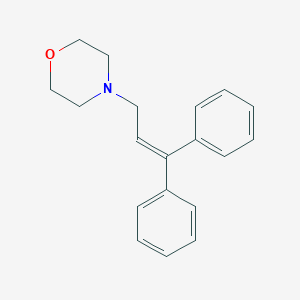


![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
